![molecular formula C14H14BrN B13199818 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
2-[3-(2-Bromophenyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Bromophenyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H14BrN It is a derivative of phenethylamine, where the ethylamine chain is substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine typically involves the following steps:
Bromination: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the desired position.
Amination: The brominated biphenyl is then subjected to amination using reagents such as ammonia or primary amines under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Bromophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-[3-(2-Bromophenyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
2-(3-Bromophenyl)ethan-1-ol: Similar structure with a hydroxyl group instead of an amine.
4-Bromophenethylamine: Similar structure with the bromine atom at a different position.
Uniqueness
2-[3-(2-Bromophenyl)phenyl]ethan-1-amine is unique due to the specific positioning of the bromine atom and the phenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
2-[3-(2-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c15-14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-16/h1-7,10H,8-9,16H2 |
InChI Key |
SOEAIUHPCVJNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
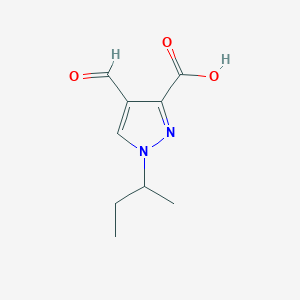
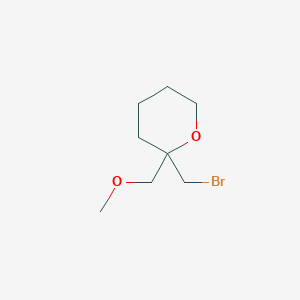

![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
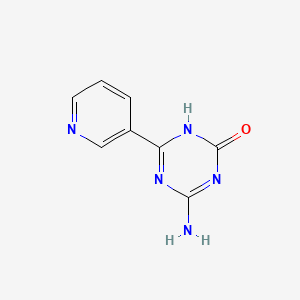
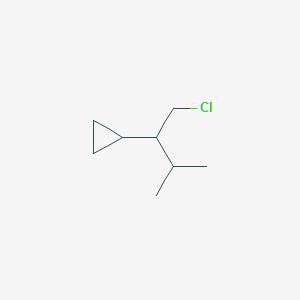

![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
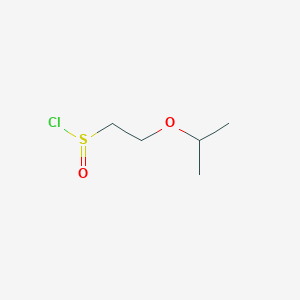
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)
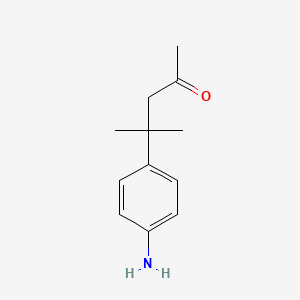
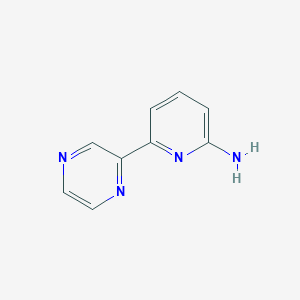
![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
